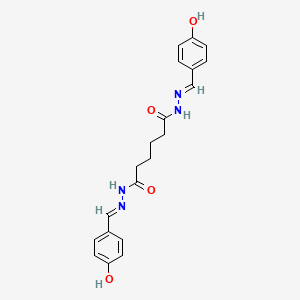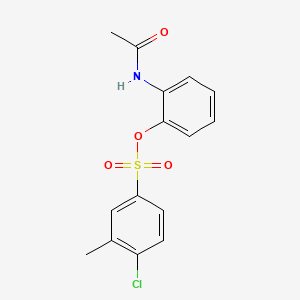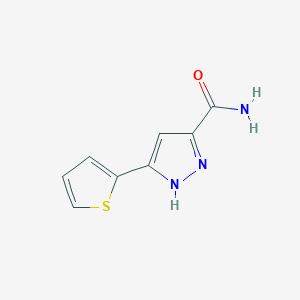
5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide, also known as 5-TPC, is a synthetic small molecule that has recently been studied for its potential applications in various scientific fields. 5-TPC has been studied for its ability to act as an inhibitor of a variety of enzymes, as well as its ability to interact with proteins and other molecules. As such, 5-TPC has been found to have a variety of potential applications in scientific research, ranging from drug development to protein engineering and beyond.
Aplicaciones Científicas De Investigación
Organic Semiconductors
5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide: derivatives are pivotal in the development of organic semiconductors . These compounds, due to their conjugated systems and electron-rich thiophene rings, can facilitate charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The incorporation of the pyrazole moiety into the thiophene ring can enhance the compound’s ability to adsorb onto metal surfaces, providing protection against corrosion in harsh environments .
Anticancer Agents
The pharmacological profile of thiophene derivatives includes potential anticancer properties . The structural framework of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide may interact with various biological targets, disrupting cancer cell proliferation and inducing apoptosis .
Anti-inflammatory Drugs
Thiophene derivatives are known for their anti-inflammatory effects . The pyrazole ring in 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is often associated with anti-inflammatory activity, suggesting its use in the development of new anti-inflammatory medications .
Antimicrobial Activity
The compound’s structure is conducive to antimicrobial activity , with the potential to inhibit the growth of various bacteria and fungi. This makes it a candidate for further research into new antimicrobial agents .
Antihypertensive Applications
Thiophene derivatives can exhibit antihypertensive effects . The unique combination of thiophene and pyrazole in 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide may offer a novel approach to managing high blood pressure through vasodilation or inhibition of angiotensin-converting enzyme (ACE) .
Anti-atherosclerotic Properties
Research suggests that thiophene derivatives may possess anti-atherosclerotic properties . By influencing lipid metabolism or inhibiting inflammatory pathways, 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide could contribute to the prevention or treatment of atherosclerosis .
Fungicidal Applications
Lastly, the compound has shown promise in fungicidal applications . Modifications of the thiophene and pyrazole structures have led to derivatives with significant activity against plant pathogens, offering a new avenue for the development of agricultural fungicides .
Mecanismo De Acción
Target of Action
It is known that thiophene and pyrazole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the thiophene and pyrazole moieties in the compound could interact with their targets, leading to changes in the biological activities of the targets .
Biochemical Pathways
It is known that thiophene and pyrazole derivatives can affect a wide range of biochemical pathways . For example, they have been found to inhibit kinases , anthrax protease , HCV NS5B polymerase , tyrosine phosphatase , aldose reductase , and other enzymes .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that thiophene and pyrazole derivatives can have a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that environmental factors can significantly impact the action of a compound .
Propiedades
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHSQXBOKLWZJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of the crystal structure of the 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide complex?
A1: The determination of the crystal structure for this complex, a derivative of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, provides valuable insights into the three-dimensional arrangement of the molecule. [] This information is crucial for understanding the compound's interactions with potential biological targets, such as enzymes or receptors. By analyzing the bond lengths, angles, and spatial orientation of the molecule within the crystal lattice, researchers can gain insights into its potential binding modes and structure-activity relationships.
Q2: How do N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides interact with tumor-associated carbonic anhydrase isoenzymes IX and XII?
A2: While the provided abstract doesn't delve into the specifics of the interaction mechanism, it highlights that these novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide derivatives have been investigated for their inhibitory effects on tumor-associated carbonic anhydrase isoenzymes IX and XII. [] This suggests that the researchers are exploring the potential of these compounds as anti-cancer agents, given the role of carbonic anhydrases in tumor growth and progression. Further investigation into the binding affinities, inhibition constants, and mechanism of inhibition would be needed to understand the precise nature of these interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({N'-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B603446.png)
![N'-[(2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B603447.png)
![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]propanedihydrazide](/img/structure/B603448.png)

![N'-[(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B603453.png)
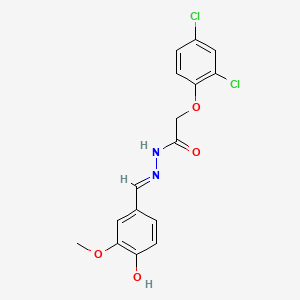
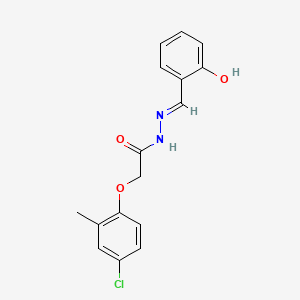
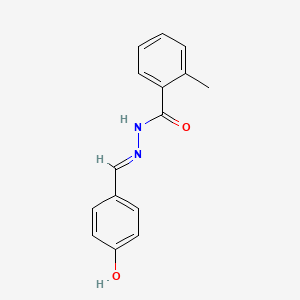
![4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B603457.png)

